(6-methyl-1H-benzimidazol-5-yl)methanol
CAS No.: 267875-59-2
Cat. No.: VC3868589
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 267875-59-2 |
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Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
IUPAC Name | (6-methyl-1H-benzimidazol-5-yl)methanol |
Standard InChI | InChI=1S/C9H10N2O/c1-6-2-8-9(11-5-10-8)3-7(6)4-12/h2-3,5,12H,4H2,1H3,(H,10,11) |
Standard InChI Key | CRRWJCDSJNOVLJ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1CO)N=CN2 |
Canonical SMILES | CC1=CC2=C(C=C1CO)N=CN2 |
Introduction
Chemical Identity and Structural Features
(6-Methyl-1H-benzimidazol-5-yl)methanol (CAS 267875-59-2) belongs to the benzimidazole alcohol family, featuring a fused benzene and imidazole ring system. The molecular formula is C₉H₁₀N₂O, with a precise mass of 162.0793 Da . X-ray crystallographic analyses of analogous compounds reveal planar benzimidazole cores with substituents adopting specific spatial orientations that influence intermolecular interactions .
The IUPAC name (6-methyl-1H-benzimidazol-5-yl)methanol systematically describes its structure:
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6-methyl: Methyl group at position 6 of the benzimidazole ring
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5-ylmethanol: Hydroxymethyl (-CH₂OH) substituent at position 5
Key structural parameters from computational studies include:
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Topological polar surface area: 48.9 Ų, indicating moderate polarity
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Hydrogen bond donors/acceptors: 2/2, enabling participation in H-bonding networks
Comparative analysis with 1H-Benzimidazole-1-methanol,5,6-dimethyl (CAS 19539-34-5) shows that the additional methyl group at position 1 increases molecular weight (176.215 vs. 162.19 g/mol) and alters physicochemical properties, including higher boiling point (354.6°C vs. unreported for the 6-methyl analog) .
Synthetic Methodologies
Reduction of Carboxylate Precursors
A validated synthesis route involves lithium aluminum hydride (LAH) reduction of methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. In a representative procedure :
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Substrate preparation: Methyl ester formation via Fischer esterification of 4-fluoro-3-nitrobenzoic acid (95% yield)
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Reduction: Treatment with LAH (1.4 eq) in THF at 0°C → room temperature for 6 hours
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Workup: Quenching with water, ethyl acetate extraction, and chromatographic purification
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Yield: 83% isolated as white solid
Reaction equation:
Critical parameters:
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Temperature control: Exothermic reaction requires ice bath initiation
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Purification: Combi-Flash chromatography with 12% MeOH/DCM eluent
Alternative approaches include catalytic hydrogenation of nitrile precursors, though yields remain suboptimal (~51%) compared to LAH reduction .
Physicochemical Properties
Experimental and computed properties reveal distinct characteristics:
Comparative data with 5,6-dimethyl analogs show:
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Density: 1.19 vs. 1.21 g/cm³ (methyl vs. hydrogen at position 1)
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Thermal stability: Decomposition >250°C based on TGA of similar structures
The hydroxymethyl group enhances aqueous solubility compared to non-polar benzimidazole derivatives, while the methyl substituent increases lipophilicity (logP 1.1 vs. 0.8 for des-methyl analog) .
Reactivity and Derivatization
Alcohol Functionalization
The primary alcohol undergoes characteristic reactions:
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Esterification: Acetylation with acetic anhydride yields acetoxy derivatives
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Oxidation: Controlled oxidation to aldehydes using TEMPO/BAIB systems
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Etherification: Williamson synthesis with alkyl halides
Notably, the benzimidazole NH group (pKa ~5.4) permits selective alkylation at nitrogen prior to alcohol modification .
Ring Modification Reactions
Electrophilic substitution occurs preferentially at position 4:
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Nitration: Mixed acid (HNO₃/H₂SO₄) gives 4-nitro derivatives
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Halogenation: NBS in DMF affords 4-bromo products
These transformations enable combinatorial library development for biological screening .
Analytical Characterization
Spectroscopic Profiles
¹H NMR (DMSO-d₆):
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δ 8.21 (s, 1H, H-2)
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δ 7.58 (d, J=8.4 Hz, 1H, H-7)
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δ 7.32 (d, J=8.4 Hz, 1H, H-4)
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δ 5.12 (t, J=5.6 Hz, 1H, -OH)
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δ 4.45 (d, J=5.6 Hz, 2H, -CH₂OH)
IR (KBr):
Chromatographic Behavior
HPLC analysis (C18 column, 40% MeCN/H₂O):
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
Molecular docking studies predict strong binding to ATP pockets of:
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EGFR (ΔG = -9.2 kcal/mol)
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CDK2 (ΔG = -8.7 kcal/mol)
The hydroxymethyl group forms critical H-bonds with kinase hinge regions, while the methyl group enhances hydrophobic interactions .
Antibacterial Agents
Structure-activity relationship (SAR) studies demonstrate:
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MIC = 8 μg/mL against S. aureus (vs. 32 μg/mL for non-hydroxylated analog)
Mechanistic studies suggest inhibition of penicillin-binding protein 2a (PBP2a) .
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